N-(3-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide N-(3-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 433249-35-5
VCID: VC0496836
InChI: InChI=1S/C17H14F3N3O2/c1-25-12-6-4-5-11(9-12)21-15(24)10-23-14-8-3-2-7-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
SMILES: COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Molecular Formula: C17H14F3N3O2
Molecular Weight: 349.31g/mol

N-(3-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

CAS No.: 433249-35-5

Main Products

VCID: VC0496836

Molecular Formula: C17H14F3N3O2

Molecular Weight: 349.31g/mol

N-(3-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide - 433249-35-5

CAS No. 433249-35-5
Product Name N-(3-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Molecular Formula C17H14F3N3O2
Molecular Weight 349.31g/mol
IUPAC Name N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Standard InChI InChI=1S/C17H14F3N3O2/c1-25-12-6-4-5-11(9-12)21-15(24)10-23-14-8-3-2-7-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Standard InChIKey AHIRZQVPHCQGPX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
PubChem Compound 701576
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator